5-Oxo-5H-thiazolo[3,2-a]pyrimidine-7-carbohydrazide
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Overview
Description
5-Oxo-5H-thiazolo[3,2-a]pyrimidine-7-carbohydrazide is a heterocyclic compound that contains both thiazole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-5H-thiazolo[3,2-a]pyrimidine-7-carbohydrazide typically involves the cyclization of appropriate thioamide and hydrazide precursors. One common method includes the reaction of 2-aminothiazole with ethyl acetoacetate, followed by cyclization with hydrazine hydrate under reflux conditions . The reaction conditions often require an acidic or basic catalyst to facilitate the cyclization process.
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Oxo-5H-thiazolo[3,2-a]pyrimidine-7-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole or pyrimidine rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .
Scientific Research Applications
5-Oxo-5H-thiazolo[3,2-a]pyrimidine-7-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Oxo-5H-thiazolo[3,2-a]pyrimidine-7-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis or disruption of microbial DNA replication. The anticancer effects are believed to result from the induction of apoptosis in cancer cells through the activation of caspase pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid
- 2-bromo-7-methyl-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine
- Methyl 7-oxo-7H-(1,3)thiazolo(3,2-a)pyrimidine-5-carboxylate
Uniqueness
5-Oxo-5H-thiazolo[3,2-a]pyrimidine-7-carbohydrazide is unique due to its specific substitution pattern and the presence of the carbohydrazide group, which imparts distinct biological activities compared to its analogs. This compound’s unique structure allows for diverse chemical modifications, making it a versatile scaffold in drug discovery .
Properties
IUPAC Name |
5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-7-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2S/c8-10-6(13)4-3-5(12)11-1-2-14-7(11)9-4/h1-3H,8H2,(H,10,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQATWUNXPZTLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC(=CC(=O)N21)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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